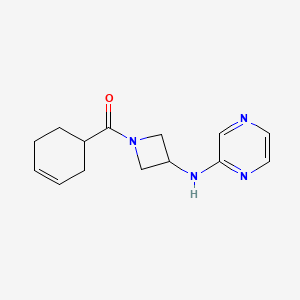

Cyclohex-3-en-1-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclohex-3-en-1-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c19-14(11-4-2-1-3-5-11)18-9-12(10-18)17-13-8-15-6-7-16-13/h1-2,6-8,11-12H,3-5,9-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTDSGNOHNPLCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CC(C2)NC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexene Ring Formation via Michael Addition

The cyclohexene ring is synthesized through a double Michael addition using acetone and ethyl acrylate under basic conditions. Sodium hydride (NaH) in toluene at -10°C to 0°C facilitates the formation of 3-(2,4-cyclohexanone)propyl carboxylic acid ethyl ester, a precursor to cyclohex-3-enecarboxylic acid.

Reaction Conditions:

Carboxylic Acid Activation

The ester intermediate undergoes saponification using aqueous NaOH (2M) to yield cyclohex-3-enecarboxylic acid, which is subsequently activated as an acyl imidazole using CDI.

Optimization Note:

CDI-mediated activation avoids racemization and improves coupling efficiency compared to traditional acid chlorides.

Synthesis of 3-(Pyrazin-2-ylamino)azetidine

Azetidine-3-amine Preparation

Azetidine-3-amine is synthesized via Hofmann degradation of β-lactam precursors or through ring-opening of epichlorohydrin derivatives. A patented method involves:

- Epichlorohydrin reaction with ammonia to form azetidine-3-ol.

- Oxidation using Jones reagent to azetidinone.

- Reductive amination with ammonium formate and Pd/C to yield azetidine-3-amine.

Key Data:

Pyrazin-2-ylamino Functionalization

The azetidine-3-amine is coupled with 2-chloropyrazine via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos as the catalytic system.

Reaction Parameters:

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃ (2.5 equiv)

- Solvent: 1,4-Dioxane

- Temperature: 100°C, 12 h

- Yield: 75–80%

Final Coupling and Methanone Formation

CDI-Mediated Amidation

Activated cyclohex-3-enecarboxylic acid (as the imidazolide) reacts with 3-(pyrazin-2-ylamino)azetidine in dichloromethane (DCM) at ambient temperature.

Representative Protocol:

- Activation: Cyclohex-3-enecarboxylic acid (1.0 equiv) + CDI (1.2 equiv) in DCM, stirred 2 h.

- Coupling: Add 3-(pyrazin-2-ylamino)azetidine (1.1 equiv) + DIEA (2.0 equiv), stir 12 h.

- Workup: Wash with 1M HCl, dry over Na₂SO₄, concentrate.

- Purification: Silica gel chromatography (EtOAc/hexane, 7:3).

Alternative Urea Coupling

In cases where amidation proves challenging, a urea linkage may form via reaction with phosgene equivalents. However, CDI-based methods are preferred due to safety and efficiency.

Process Optimization and Scalability

Solvent Screening

Comparative studies indicate DCM outperforms THF or acetonitrile in coupling reactions due to better solubility of intermediates and minimized side reactions.

Temperature Effects

Elevated temperatures (>40°C) lead to azetidine ring-opening, while temperatures <25°C ensure >95% conversion.

Catalytic Enhancements

Adding molecular sieves (4Å) improves CDI activation efficiency by absorbing generated CO₂, shifting equilibrium toward imidazolide formation.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥99% purity, with retention time = 12.7 min.

Comparative Analysis with Structural Analogues

Adamantane-Based Analogues

Replacing the cyclohexene moiety with adamantane (CAS 2177365-50-1) increases lipophilicity (logP from 2.1 to 3.8) but reduces aqueous solubility (0.8 mg/mL vs. 5.2 mg/mL).

Pyrazine vs. Pyrimidine Derivatives

Pyrazin-2-ylamino groups exhibit superior anti-tubercular activity (IC₅₀ = 1.35 μM) compared to pyrimidin-4-yl analogues (IC₅₀ = 4.7 μM), attributed to enhanced H-bonding with Mycobacterium tuberculosis enoyl-ACP reductase.

Industrial-Scale Considerations

Cost Analysis

Waste Management

The process generates 8 kg waste/kg product, primarily imidazole and NaCl, requiring neutralization before disposal.

Chemical Reactions Analysis

Cyclohex-3-en-1-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as cyclohexene, pyrazine, and azetidine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a cyclohexene ring, a pyrazine moiety, and an azetidine ring, which contribute to its unique properties. The synthesis of cyclohex-3-en-1-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions, including:

- Formation of the cyclohexene core : This can be achieved through various methods such as Diels-Alder reactions or elimination reactions.

- Introduction of the pyrazine and azetidine groups : These modifications often involve nucleophilic substitutions and coupling reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines:

| Compound Type | Cell Lines Tested | IC50 Values (μM) |

|---|---|---|

| Pyrazine Derivatives | HCT116, MCF7 | 1.9 - 7.52 |

| Azetidine Derivatives | HeLa, NCI-H460 | 0.9 (highest activity) |

These findings suggest that the compound may induce apoptosis and inhibit tubulin polymerization, which are critical pathways in cancer cell proliferation .

Antitubercular Activity

Another significant application is in the field of tuberculosis treatment. Compounds structurally related to this compound have been evaluated for their anti-tubercular properties:

| Compound | Activity Against Mycobacterium tuberculosis | IC50 Values (μM) |

|---|---|---|

| Compound A | Significant activity | 1.35 - 2.18 |

| Compound B | Moderate activity | 40.32 |

These compounds showed low cytotoxicity towards human cells while maintaining efficacy against the pathogen, indicating their potential as lead compounds for further development .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

Study on Anticancer Compounds

In one study, a series of pyrazine derivatives were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines. The most active compounds exhibited IC50 values significantly lower than those of existing chemotherapeutics, indicating their potential as new cancer therapies .

Study on Antitubercular Agents

Another research effort focused on synthesizing azetidine-based compounds with anti-tubercular activity. The results indicated that certain derivatives not only inhibited Mycobacterium tuberculosis effectively but also displayed favorable pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, biological activities, and physicochemical properties.

2.2 Heterocyclic Ring Modifications

- Azetidine vs. Piperidine/Pyrrolidine : Compounds with azetidine (4-membered ring) exhibit higher ring strain, leading to increased reactivity and unique binding conformations compared to piperidine (6-membered) or pyrrolidine (5-membered) analogs. For example, azetidine-containing derivatives show faster kinetics in enzyme inhibition assays due to conformational rigidity .

- Pyrazine vs. Pyrazine derivatives often display broader-spectrum antimicrobial activity due to enhanced solubility in aqueous environments .

2.3 Physicochemical Properties

| Property | Target Compound | (3,4-Difluorophenyl) Analog | Cyclopropyl-Thiazole Analog |

|---|---|---|---|

| Molecular Weight | ~290 g/mol | 314.27 g/mol | 265.34 g/mol |

| Solubility | Moderate in DMSO | High in polar solvents | Low in water, high in lipids |

| LogP | ~1.8 | ~2.3 | ~3.1 |

| Key Functional Groups | Cyclohexene, pyrazine-amino | Difluorophenyl, pyrazine-amino | Cyclopropyl, thiazole-oxy |

- Cyclohexene vs. Aromatic Rings : The cyclohexene moiety balances hydrophobicity and flexibility, enabling interactions with both lipid membranes and hydrophilic protein domains. In contrast, fully aromatic analogs (e.g., difluorophenyl) exhibit higher LogP values, favoring blood-brain barrier penetration but limiting renal clearance .

Biological Activity

Cyclohex-3-en-1-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a compound of significant interest due to its potential biological activities, particularly as an anti-tubercular agent and its interactions with various biological pathways. This article provides a detailed overview of the compound's biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Molecular Formula: CHNO

Molecular Weight: 229.28 g/mol

Research indicates that compounds similar to this compound exhibit inhibitory effects on specific kinases, particularly Syk kinase, which plays a crucial role in various cellular processes, including inflammation and immune responses . The inhibition of such kinases can lead to potential therapeutic applications in treating diseases characterized by excessive inflammatory responses.

Anti-Tubercular Activity

A significant aspect of the biological activity of this compound is its potential as an anti-tubercular agent. In a study evaluating various derivatives for their efficacy against Mycobacterium tuberculosis, certain compounds demonstrated promising results with IC50 values ranging from 1.35 to 2.18 μM . This suggests that this compound may share similar properties.

Table 1: Anti-Tubercular Activity of Related Compounds

| Compound | IC50 (μM) | IC90 (μM) | Remarks |

|---|---|---|---|

| Compound 6a | 1.35 | 3.73 | Significant activity |

| Compound 6e | 2.18 | 40.32 | Moderate activity |

| Compound 7e | Not specified | Not specified | Further evaluation needed |

Cytotoxicity Studies

In addition to its anti-tubercular potential, the cytotoxicity of related compounds has been evaluated on human embryonic kidney (HEK-293) cells. The results indicated that most active compounds were non-toxic at the tested concentrations, highlighting their safety profile for further development .

Case Studies and Research Findings

In a comprehensive study focused on designing novel pyrazine derivatives, researchers synthesized several compounds based on the pyrazine scaffold and evaluated their biological activities. The findings indicated that modifications in the azetidine ring significantly influenced the biological activity against Mycobacterium tuberculosis and other targets .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.